![molecular formula C24H31FN2O B566045 N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide CAS No. 1354631-26-7](/img/structure/B566045.png)
N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Overview
Description
“N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide” is also known as 5F-APINACA or 5F-AKB-48 . It is a synthetic cannabinoid that acts as a ligand to cannabinoid receptors . It is a third-generation synthetic cannabinoid .
Molecular Structure Analysis
The molecular formula of this compound is C23H30FN3O . It has an indole core structure and a substituted indole base. The base is substituted with a fluoropentyl chain .Chemical Reactions Analysis
When incubated with hepatocytes, it undergoes oxidation, hydrolysis, and glucuronidation, resulting in 29 metabolites, with monohydroxy STS-135 (M25) and dihydroxy STS-135 (M21) being the predominant metabolites .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 584.9±30.0 °C at 760 mmHg, and a flash point of 307.6±24.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .Scientific Research Applications
Cannabimimetic Agent
STS-135 is known to act as a designer drug that mimics the effects of cannabinoids. It features a fluoropentylindole structure similar to AM2201, a synthetic cannabinoid, and an adamantyl carboxamide group which may increase its affinity for the peripheral CB2 receptor .
Herbal Blend Component
It has been purported to be found in herbal blends, where it contributes to the psychoactive effects sought by users of such products .
Research on Metabolism
There has been at least one study evaluating the in vitro metabolism of STS-135 from human liver microsomes, which can help understand its pharmacokinetics and potential impact on human health .
Enzyme Steroid Sulfatase Inhibition
While not directly related to STS-135, enzyme steroid sulfatase (STS) is a therapeutic target for hormone-dependent cancers. Research on inhibitors of this enzyme could potentially inform the development of related compounds with similar functions .
Safety and Hazards
Mechanism of Action
Target of Action
STS-135 acts as a potent full agonist of both CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
STS-135 interacts with its targets, the CB1 and CB2 receptors, by mimicking the action of endogenous cannabinoids. This interaction results in the activation of these receptors, leading to a series of downstream effects .
Biochemical Pathways
The activation of CB1 and CB2 receptors by STS-135 affects various biochemical pathways. Many genes responsible for regulating the production and metabolism of reactive oxygen species (ROS) were found to be significantly altered in the presence of STS-135 . Additionally, several genes encoding matrix and metalloproteinases involved in extracellular matrix (ECM) remodeling were significantly up-/down-regulated following exposure to STS-135 .
Result of Action
The activation of CB1 and CB2 receptors by STS-135 leads to a shift in biological and metabolic homeostasis. This is due to increased regulation in cellular antioxidants, ROS production, and tissue remodeling . These changes indicate that exposure to STS-135 may lead to pathophysiological damage or potential carcinogenesis in tissues .
properties
IUPAC Name |
N-(1-adamantyl)-1-(5-fluoropentyl)indole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O/c25-8-4-1-5-9-27-16-21(20-6-2-3-7-22(20)27)23(28)26-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYHGVCHRRXECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=CC=CC=C54)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725427 | |
Record name | STS 135 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354631-26-7 | |
Record name | 1-(5-Fluoropentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STS-135 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STS 135 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STS-135 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6917946XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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